Cas no 2122415-94-3 (4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester)

4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester is a brominated oxazole derivative with applications in organic synthesis and pharmaceutical research. The compound features a stable oxazole core functionalized with a 4-bromophenyl group and an ethyl ester moiety, enhancing its reactivity in cross-coupling reactions and serving as a versatile intermediate. Its well-defined structure and high purity make it suitable for use in Suzuki-Miyaura and other palladium-catalyzed transformations. The bromine substituent offers a strategic handle for further functionalization, while the ethyl ester group provides flexibility in downstream modifications. This compound is valued for its synthetic utility in constructing complex heterocyclic frameworks.
4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester structure
2122415-94-3 structure
Product Name:4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester
CAS No:2122415-94-3
MF:C12H10BrNO3
MW:296.11670255661
CID:6546897
Update Time:2026-03-11

4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester
    • Inchi: 1S/C12H10BrNO3/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
    • InChI Key: VPDVNUHANSEOHV-UHFFFAOYSA-N
    • SMILES: C(C1OC=C(C2C=CC(Br)=CC=2)N=1)(=O)OCC

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4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester Suppliers

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Additional information on 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester

Introduction to 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester (CAS No. 2122415-94-3)

4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester, identified by the chemical compound code CAS No. 2122415-94-3, is a significant intermediate in the realm of pharmaceutical and biochemical research. This compound belongs to the oxazole derivative family, which has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of a bromo-substituted phenyl group and an ethyl ester moiety in its molecular structure endows it with unique chemical properties that make it a valuable building block for synthesizing more complex molecules.

The bromo-phenyl moiety is particularly noteworthy as it introduces a site for further functionalization, enabling chemists to tailor the compound for specific biological targets. In recent years, oxazole derivatives have been extensively studied for their potential in drug development, owing to their ability to interact with biological macromolecules in a manner that promotes therapeutic effects. The ethyl ester group, while providing stability to the molecule, can also be hydrolyzed under appropriate conditions to yield more reactive carboxylic acid derivatives, facilitating further chemical modifications.

Current research in the field of medicinal chemistry has highlighted the importance of 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester as a precursor in the synthesis of novel bioactive compounds. Studies have demonstrated its utility in generating molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The bromine atom on the phenyl ring serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks.

One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors targeting enzyme active sites. Oxazole derivatives are known for their ability to mimic natural substrates or transition states, thereby inhibiting enzyme activity effectively. For instance, research has shown that derivatives of 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester can be designed to interfere with key metabolic pathways in pathogens or cancer cells. This has opened up new avenues for therapeutic intervention and underscores the compound's significance in drug discovery pipelines.

The ethyl ester functionality also plays a crucial role in modulating the pharmacokinetic properties of derived compounds. By controlling the solubility and metabolic stability of the final drug candidates, chemists can optimize their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This flexibility is particularly valuable when designing molecules intended for oral administration or targeted delivery systems.

In addition to its pharmaceutical applications, 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester has found utility in agrochemical research. Oxazole-based compounds are known for their herbicidal and fungicidal properties, and modifications of this core structure can lead to environmentally friendly alternatives to traditional pesticides. The bromine substituent enhances reactivity while maintaining structural integrity under field conditions, making it an attractive scaffold for developing next-generation crop protection agents.

The synthesis of 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include condensation reactions between 2-hydroxyoxazole derivatives and bromobenzene under acidic or basic conditions, followed by esterification to introduce the ethyl moiety. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing waste and improving yields.

Recent advancements in computational chemistry have further enhanced the design and optimization of molecules derived from 4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy, streamlining the drug discovery process. This integration of computational methods with experimental synthesis has accelerated the development of novel therapeutics based on oxazole scaffolds.

The versatility of bromo-substituted phenyl oxazole derivatives extends beyond pharmaceuticals into materials science and catalysis. For example, these compounds can serve as ligands in transition metal catalysis, facilitating reactions such as cross-coupling or oxidation processes. Their ability to stabilize metal centers while maintaining tunable steric and electronic properties makes them invaluable in designing efficient catalysts for industrial applications.

In conclusion,4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester (CAS No. 2122415-94-3) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features—combining a reactive bromo-phenyl group with an adaptable ethyl ester moiety—make it an indispensable tool for medicinal chemists seeking to create innovative bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of scientific exploration across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:2122415-94-3)
A974525
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Quantity:1g/5g/500mg/250mg/100mg/50mg
Price ($):2915.0/10827.0/2060.0/1094.0/874.0/765.0
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